2-(3,4-Dichlorophenyl)pyrrole

Medicinal Chemistry Physicochemical Property Lipophilicity

2-(3,4-Dichlorophenyl)pyrrole (CAS 122453-90-1, C10H7Cl2N, MW 212.08) is a 2-arylpyrrole heterocyclic building block characterized by a pyrrole ring substituted at the 2-position with a 3,4-dichlorophenyl moiety. This substitution pattern imparts distinct physicochemical properties—a calculated logP (XLogP3) of 3.6 and a topological polar surface area (TPSA) of 15.8 Ų —that differentiate it from other aryl-substituted pyrroles.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
Cat. No. B8813269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)pyrrole
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,13H
InChIKeyYXFHTHKXMSOTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dichlorophenyl)pyrrole: A Key 2-Arylpyrrole Building Block for Drug Discovery and Agrochemical Synthesis


2-(3,4-Dichlorophenyl)pyrrole (CAS 122453-90-1, C10H7Cl2N, MW 212.08) is a 2-arylpyrrole heterocyclic building block characterized by a pyrrole ring substituted at the 2-position with a 3,4-dichlorophenyl moiety . This substitution pattern imparts distinct physicochemical properties—a calculated logP (XLogP3) of 3.6 and a topological polar surface area (TPSA) of 15.8 Ų —that differentiate it from other aryl-substituted pyrroles. The compound is utilized as a versatile intermediate in the synthesis of more complex pharmacologically active molecules, including those targeting bacterial phenylalanyl-tRNA synthetase [1], and as an active component in antifouling compositions [2].

2-(3,4-Dichlorophenyl)pyrrole: Why In-Class Arylpyrrole Compounds Cannot Be Freely Substituted in Synthetic Campaigns


Arylpyrroles are not interchangeable due to the profound influence of aryl substitution patterns on physicochemical properties, reactivity, and downstream biological performance. The 3,4-dichloro substitution in 2-(3,4-dichlorophenyl)pyrrole confers a specific lipophilicity profile (logP 3.6) and TPSA (15.8 Ų) that can critically impact molecular recognition, membrane permeability, and synthetic utility . Even small changes—such as shifting from 3,4-dichloro to 4-chloro or unsubstituted phenyl—result in significant logP differences (3.6 vs. 3.34 vs. 2.68, respectively) , which can alter compound solubility, biodistribution, and the efficiency of subsequent coupling reactions. Substituting a generic analog without verifying the specific substitution pattern risks failed syntheses, altered pharmacological profiles, and non-reproducible results in both academic and industrial settings.

2-(3,4-Dichlorophenyl)pyrrole: Quantitative Differentiators Versus 2-Arylpyrrole Analogs


2-(3,4-Dichlorophenyl)pyrrole Exhibits a 34% Higher logP than the Unsubstituted 2-Phenylpyrrole

The lipophilicity of 2-(3,4-dichlorophenyl)pyrrole, measured by XLogP3, is 3.6 . In contrast, the unsubstituted analog 2-phenylpyrrole has an XLogP3 of 2.68 . This 0.92 log unit difference represents a 34% relative increase, indicating significantly higher lipid solubility and potential for enhanced membrane permeability.

Medicinal Chemistry Physicochemical Property Lipophilicity

2-(3,4-Dichlorophenyl)pyrrole Maintains a High Topological Polar Surface Area (15.8 Ų) Comparable to Unsubstituted Pyrroles, Unlike N-Arylated Isomers

The topological polar surface area (TPSA) of 2-(3,4-dichlorophenyl)pyrrole is 15.8 Ų . This value is nearly identical to that of 2-phenylpyrrole (15.79 Ų) , indicating that the 2-aryl substitution does not compromise the pyrrole NH hydrogen bond donor capacity. In contrast, N-arylated analogs such as 1-(4-chlorophenyl)pyrrole exhibit a dramatically reduced TPSA of 4.93 Ų [1], which can alter pharmacokinetic and solubility profiles.

Drug Design Bioavailability Physicochemical Property

The 3,4-Dichloro Substitution Pattern is a Privileged Motif in Bioactive Pyrroles: Class-Level Evidence from Potent Bacterial Phenylalanyl-tRNA Synthetase Inhibitors

In a series of spirocyclic pyrrolo[3,4-c]pyrrole inhibitors of bacterial phenylalanyl-tRNA synthetase, the (3a'R,6a'S)-5'-(3,4-dichlorophenyl)-3'-phenyl-3a',6a'-dihydro-2'H-spiro[indene-2,1'-pyrrolo[3,4-c]pyrrole]-1,3,4',6'(3'H,5'H)-tetrone analog exhibited an IC50 of 40 nM against the enzyme from Enterococcus faecalis and Staphylococcus aureus, with high selectivity over the human enzyme [1]. The corresponding 3-chloro-4-methylphenyl analog showed reduced potency (IC50 = 0.00099 mM = 990 nM for E. faecalis), demonstrating the specific contribution of the 3,4-dichloro substitution to high-affinity binding.

Antibacterial Enzyme Inhibition Structure-Activity Relationship

2-(3,4-Dichlorophenyl)pyrrole is Explicitly Claimed in Antifouling Compositions, Demonstrating Validated Utility in Industrial Biocide Applications

European Patent EP0746979A1 explicitly lists 2-(3,4-dichlorophenyl)pyrrole (as '3,4-dichloro-2-(3,4-dichlorophenyl)pyrrole-5-carbonitrile') among the 2-arylpyrrole compounds claimed for use in controlling fouling organisms on underwater surfaces [1]. While quantitative efficacy data for this specific compound are not disclosed in the patent, its inclusion in a granted patent family signifies validated industrial utility and differentiates it from structurally similar arylpyrroles that lack documented antifouling activity.

Antifouling Marine Coatings Biocide

2-(3,4-Dichlorophenyl)pyrrole: Optimal Research and Industrial Deployment Scenarios Based on Differentiating Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Retained Hydrogen Bonding

The 3,4-dichloro substitution confers a logP of 3.6—a 34% increase over the unsubstituted 2-phenylpyrrole—while maintaining a TPSA of 15.8 Ų, comparable to the parent scaffold . This combination is ideal for medicinal chemists optimizing CNS-penetrant or cell-permeable leads, where the 3,4-dichlorophenyl moiety can improve target engagement without sacrificing key hydrogen bond donor/acceptor interactions. Synthesis of advanced intermediates incorporating this group is expected to yield compounds with favorable pharmacokinetic profiles based on class-level SAR [1].

Synthesis of Potent Antibacterial Agents Targeting Phenylalanyl-tRNA Synthetase

Class-level evidence demonstrates that the 3,4-dichlorophenyl group, when embedded in a spirocyclic pyrrolo[3,4-c]pyrrole framework, yields a 40 nM inhibitor of bacterial phenylalanyl-tRNA synthetase—24.75-fold more potent than the corresponding 3-chloro-4-methylphenyl analog . Research groups focused on antibacterial drug discovery should procure 2-(3,4-dichlorophenyl)pyrrole as a key intermediate to construct analogous inhibitor scaffolds and explore the SAR around this privileged substitution pattern.

Development of Environmentally Acceptable Marine Antifouling Coatings

2-(3,4-Dichlorophenyl)pyrrole is explicitly claimed in EP0746979A1 as an active antifouling agent . Industrial R&D teams formulating next-generation copper-free or low-copper marine coatings can utilize this compound as a building block to synthesize patented 2-arylpyrrole derivatives with demonstrated utility against hard and soft fouling organisms. Its use aligns with regulatory trends favoring non-heavy-metal biocides.

Synthetic Methodology Development for Electron-Deficient 2-Arylpyrroles

The electron-withdrawing 3,4-dichloro substituents reduce the electron density of the pyrrole ring, potentially altering its reactivity in cross-coupling and electrophilic aromatic substitution reactions compared to electron-rich or unsubstituted analogs. Synthetic chemists developing new palladium-catalyzed arylation methods or exploring regioselective functionalization strategies can employ this compound as a challenging, electron-deficient substrate to benchmark reaction scope and optimize catalytic conditions .

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